1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid is a complex organic compound with significant applications in various fields of science This compound is characterized by its unique structure, which includes multiple acetoxy groups and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of acetoxy groups. The pyrimidine ring is then synthesized and attached to the oxolan ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production. Safety measures are also critical due to the potential hazards associated with the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one: This compound shares a similar oxolan ring structure but differs in its functional groups.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: Another similar compound with a pyrimidine ring but different substituents
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18N2O11 |
---|---|
Molecular Weight |
414.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N2O11/c1-6(19)26-5-10-11(27-7(2)20)12(28-8(3)21)14(29-10)18-4-9(15(23)24)13(22)17-16(18)25/h4,10-12,14H,5H2,1-3H3,(H,23,24)(H,17,22,25)/t10-,11+,12?,14-/m1/s1 |
InChI Key |
AWJWNVOIRWIYKK-IIKSMHAQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)C(=O)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(=O)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.